3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone
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Overview
Description
3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone is a chemical compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone typically involves the reaction of chromene derivatives with fluorinated benzoyl compounds. One common method involves the use of ortho-alkynylarylketones as precursors. The synthesis employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired product in a one-pot fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-chromen-6-yl-(4-fluorophenyl)methanone
- 3,4-Dihydro-2H-chromen-6-yl-(2-fluorophenyl)methanone
- 3,4-Dihydro-2H-chromen-6-yl-(3-chlorophenyl)methanone
Uniqueness
3,4-Dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position may enhance its stability and increase its binding affinity to certain molecular targets compared to its analogs .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-5-1-3-12(10-14)16(18)13-6-7-15-11(9-13)4-2-8-19-15/h1,3,5-7,9-10H,2,4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXWPZLCQRLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)C3=CC(=CC=C3)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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